molecular formula C19H14Cl2S2 B14310727 1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene CAS No. 116432-84-9

1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene

Cat. No.: B14310727
CAS No.: 116432-84-9
M. Wt: 377.4 g/mol
InChI Key: YZKHMYZSGZDZFX-UHFFFAOYSA-N
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Description

1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene is an organic compound that features a benzene ring substituted with two 4-chlorophenylsulfanyl groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene typically involves the reaction of 1,4-dimethylbenzene with 4-chlorothiophenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be employed under controlled conditions to achieve selective substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfanyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the presence of the chlorophenyl groups can enhance the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chlorophenyl) sulfone
  • 4,4′-Bis[(4-chlorophenyl)sulfonyl]-1,1′-biphenyl

Uniqueness

1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specialized applications in research and industry.

Properties

CAS No.

116432-84-9

Molecular Formula

C19H14Cl2S2

Molecular Weight

377.4 g/mol

IUPAC Name

1,4-bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene

InChI

InChI=1S/C19H14Cl2S2/c1-13-12-18(22-16-6-2-14(20)3-7-16)10-11-19(13)23-17-8-4-15(21)5-9-17/h2-12H,1H3

InChI Key

YZKHMYZSGZDZFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)SC2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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